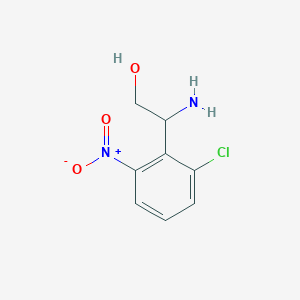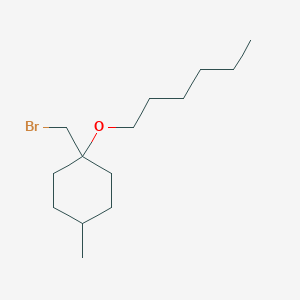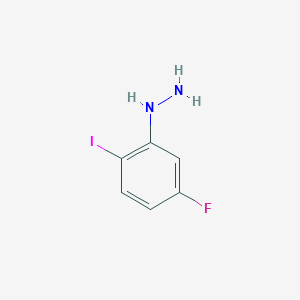
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C9H16N2OS·HCl It is a derivative of pyrrolidine and thiomorpholine, which are both nitrogen-containing heterocycles
準備方法
The synthesis of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with thiomorpholine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in biochemical studies to investigate the interactions of nitrogen-containing heterocycles with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring and may exhibit similar chemical reactivity.
Other nitrogen-containing heterocycles: Compounds like piperidine or morpholine derivatives can be compared in terms of their chemical properties and applications.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not found in its individual components.
特性
CAS番号 |
1840511-51-4 |
|---|---|
分子式 |
C9H17ClN2OS |
分子量 |
236.76 g/mol |
IUPAC名 |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2OS.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H |
InChIキー |
XOVYRIUPUNUMHA-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(=O)N2CCSCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


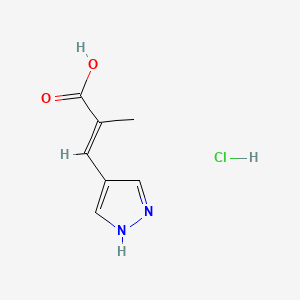


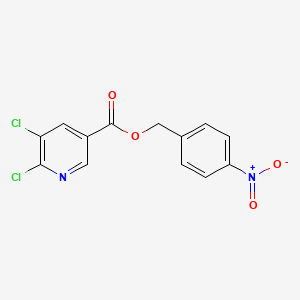
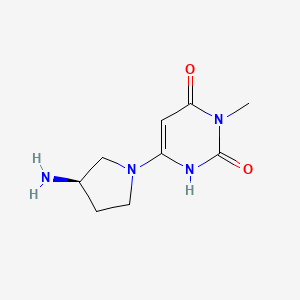
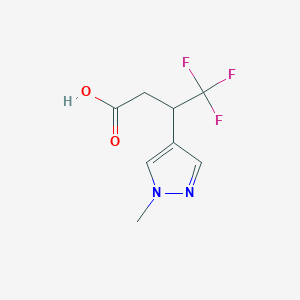
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)



